molecular formula C22H23NO4 B2535582 Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-33-7

Butyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2535582
CAS RN: 1029776-33-7
M. Wt: 365.429
InChI Key: JEYFSCQURGQGQX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains an isoquinoline group, which is a type of heterocyclic compound . Isoquinolines are found in a number of natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The compound likely contains several functional groups, including an ester and an ether .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with biological molecules such as proteins and nucleic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .

Scientific Research Applications

Modulation of Genotoxicity

One application involves the study of ethoxyquin derivatives, such as N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative PBNC, in modulating the genotoxicity of ethoxyquin in human lymphocytes. Ethoxyquin, an antioxidant used as a preservative, shows DNA damaging effects, which can be modulated by nitrone free radical scavengers like PBN and PBNC. This research emphasizes the potential of ethoxyquin derivatives in reducing DNA damage and understanding the role of free radicals in genotoxicity (Skolimowski et al., 2010).

Synthesis of Isoquinoline Derivatives

Research on synthetic methodologies demonstrates the utility of related compounds in forming 8-methoxyisoquinoline derivatives, showcasing the versatility of isoquinoline compounds in chemical synthesis. This area of research is crucial for developing novel synthetic routes for complex molecules, highlighting the compound's significance in organic chemistry (Schlosser & Simig, 1991).

Antioxidant Effects and Hepatic Protection

Studies also explore the antioxidant properties of ethoxyquin and related compounds, investigating their effects on hepatic peroxisome proliferation and fatty acid β-oxidation. Such research is vital for understanding the potential therapeutic applications of these compounds in protecting against oxidative stress and its implications in various diseases (Lalwani et al., 1983).

Marine Drugs Synthesis

In the field of marine drugs, the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, including studies on tetrahydroisoquinoline natural products, reveals the compound's relevance in drug discovery and development. This research underscores the potential of isoquinoline derivatives in structural-activity relationship studies for antitumor antibiotics, contributing to the development of potent marine drugs (Li et al., 2013).

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

Future research could focus on the development of new fluorescent probes for biological imaging, the development of new metal complexes for catalytic applications, and further understanding the mechanism of action and potential therapeutic applications of this compound .

properties

IUPAC Name

butyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-5-14-27-22(25)20-15-23(16-10-12-17(13-11-16)26-4-2)21(24)19-9-7-6-8-18(19)20/h6-13,15H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYFSCQURGQGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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